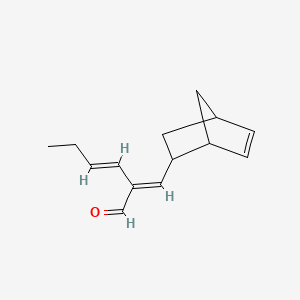

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal

Description

2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal is a bicyclic monoterpenoid derivative featuring a norbornene core (bicyclo[2.2.1]heptene) substituted with a hexenal chain. The bicyclo[2.2.1]heptene scaffold is prevalent in natural products and synthetic intermediates due to its rigid, strained structure, which imparts unique reactivity and stereochemical properties .

Properties

CAS No. |

38284-44-5 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E,2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hex-3-enal |

InChI |

InChI=1S/C14H18O/c1-2-3-4-12(10-15)9-14-8-11-5-6-13(14)7-11/h3-6,9-11,13-14H,2,7-8H2,1H3/b4-3+,12-9+ |

InChI Key |

JNXHXORWYNOVCN-GMHKHPCXSA-N |

Isomeric SMILES |

CC/C=C/C(=C\C1CC2CC1C=C2)/C=O |

Canonical SMILES |

CCC=CC(=CC1CC2CC1C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal typically involves the reaction of bicyclo(2.2.1)hept-5-en-2-ylmethanol with appropriate aldehydes under acidic or basic conditions. One common method involves the use of a Mannich reaction, where bicyclo(2.2.1)hept-5-en-2-ylmethanol reacts with formaldehyde and secondary amines to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal is an organic compound featuring a bicyclo(2.2.1)heptene framework and a hexenal moiety. Its unique structure gives it distinct chemical properties and makes it potentially useful in organic synthesis and medicinal chemistry. The hexenal group's presence suggests it can undergo oxidation and reduction reactions, making it a valuable intermediate in synthetic organic chemistry.

Potential Applications

- Organic Synthesis: 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal can be used as a building block for synthesizing more complex molecules due to its bicyclic structure and reactive hexenal group.

- Medicinal Chemistry: Research suggests that derivatives of 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal may have biological activities, such as antimicrobial and anticancer properties. Its unique bicyclic structure may allow it to interact with various molecular targets and influence biological pathways through enzyme and receptor binding. It may also be a precursor for pharmaceuticals.

- Reactions: The hexenal group indicates potential reactivity, especially in oxidation and reduction reactions. Oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes, depending on the reagents and conditions used.

- Molecular Interactions: The mechanism of action for 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal involves interactions with molecular targets, facilitated by its bicyclic structure. These interactions may influence redox reactions and signaling pathways within biological systems, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism by which 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal exerts its effects involves interactions with various molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The compound can also participate in electron transfer processes, influencing redox reactions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 2-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)hexenal with analogous bicyclo[2.2.1]heptene derivatives:

Key Observations:

- Functional Groups : The hexenal derivative’s aldehyde group distinguishes it from ester (), carboxylic acid (), and nitrile () analogs, suggesting divergent reactivity (e.g., nucleophilic additions or aldol condensations).

- Molecular Weight: The hexenal chain increases molecular weight (~188.26 g/mol) compared to simpler derivatives (e.g., 124.18 g/mol for 5-norbornene-2-methanol ), impacting solubility and volatility.

- The hexenal compound’s aldehyde group may render it useful in fragrance formulations or as a crosslinking agent.

Reactivity Trends:

- Aldehyde-containing derivatives (e.g., hexenal) exhibit higher electrophilicity than ester or alcohol analogs, enabling conjugation with nucleophiles like amines or thiols.

- The strained bicyclo core enhances participation in Diels-Alder reactions, as seen in norbornene-based polymers .

Physicochemical Properties

- LogP: The hexenal’s longer alkyl chain increases hydrophobicity compared to methanol (LogP 1.3 ) or acetic acid (LogP 1.8 ) derivatives.

- Safety : Aldehyde-containing compounds often require careful handling due to irritancy (e.g., lists "Danger" signal word).

Natural Occurrence and Industrial Relevance

- Natural Sources : Bicyclo[2.2.1]heptane derivatives are found in essential oils (e.g., Evodia fruits , Ocimum species ), though the hexenal analog is likely synthetic.

- Industrial Uses: Norbornene derivatives are employed in adhesives, epoxy resins (), and drug delivery systems. The hexenal compound’s conjugated system may serve as a UV-absorbing moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.